molecular formula C17H19N5 B12248034 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine

9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine

Cat. No.: B12248034
M. Wt: 293.4 g/mol
InChI Key: VDJXOUTVMULMHX-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 3-phenylpropylamine, and a suitable purine derivative. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying purine chemistry.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.

Industry

Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is structurally related to purines.

    Allopurinol: A medication used to treat gout, which is a purine analog.

Uniqueness

9-cyclopropyl-N-(3-phenylpropyl)-9H-purin-6-amine is unique due to its specific structural features, such as the cyclopropyl and phenylpropyl groups. These modifications may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

9-cyclopropyl-N-(3-phenylpropyl)purin-6-amine

InChI

InChI=1S/C17H19N5/c1-2-5-13(6-3-1)7-4-10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-9-14/h1-3,5-6,11-12,14H,4,7-10H2,(H,18,19,20)

InChI Key

VDJXOUTVMULMHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCCCC4=CC=CC=C4

Origin of Product

United States

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